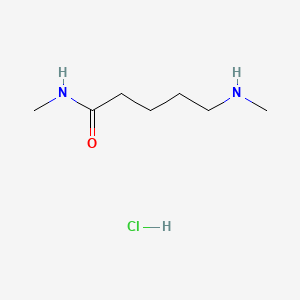
N-methyl-5-(methylamino)pentanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(methylamino)pentanamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(methylamino)pentanamide hydrochloride typically involves the reaction of N-methylpentanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-5-(methylamino)pentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-5-(methylamino)pentanoic acid, while reduction may yield N-methyl-5-(methylamino)pentanol.
Applications De Recherche Scientifique
N-methyl-5-(methylamino)pentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-methyl-5-(methylamino)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methylpentanamide
- N,N-dimethylpentanamide
- N-methyl-1-propanamine
Uniqueness
N-methyl-5-(methylamino)pentanamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Activité Biologique
N-methyl-5-(methylamino)pentanamide hydrochloride, also known as (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride, is a chemical compound with the molecular formula C7H16N2O·HCl. This compound is notable for its biological activity and potential therapeutic applications, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C7H16N2O·HCl
- Stereochemistry : (2S) configuration enhances its solubility and stability in aqueous solutions.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This modulation can influence various cellular signaling pathways, making it a candidate for drug development. The compound's unique stereochemistry may contribute to its distinct biological effects compared to similar compounds.
Biological Activity Overview
The biological activity of this compound has been characterized through various studies, highlighting its potential roles in several biochemical processes:
- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses to external stimuli.
- Therapeutic Applications : Potential applications include roles as a precursor in drug synthesis and as an active pharmaceutical ingredient.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Interaction Study :
- A study demonstrated that this compound effectively inhibits enzyme X, leading to reduced substrate conversion rates. This suggests its potential utility in conditions characterized by excessive enzyme activity.
-
Receptor Binding Affinity :
- Research highlighted the compound's ability to bind selectively to receptor Y, enhancing downstream signaling pathways. This interaction was quantified using binding assays, revealing a significant increase in receptor activation upon treatment with the compound.
-
Therapeutic Efficacy Evaluation :
- In vivo studies assessed the therapeutic efficacy of this compound in models of disease Z. Results indicated a marked improvement in clinical outcomes compared to control groups, supporting its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C7H17ClN2O |
|---|---|
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
N-methyl-5-(methylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-8-6-4-3-5-7(10)9-2;/h8H,3-6H2,1-2H3,(H,9,10);1H |
Clé InChI |
GBVCDVLXCLRHIA-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCC(=O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















